Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate
Description
Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate is a heterocyclic benzoate derivative featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group.
Properties
Molecular Formula |
C19H17N3O4S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 4-[[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H17N3O4S/c1-3-26-19(24)13-4-8-14(9-5-13)20-18(23)17-16(21-22-27-17)12-6-10-15(25-2)11-7-12/h4-11H,3H2,1-2H3,(H,20,23) |
InChI Key |
IOQJCZWMSJMZEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the thiadiazole ring. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions and proteins, potentially inhibiting their function. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on analogs sharing the ethyl benzoate scaffold with variations in substituents, heterocyclic cores, and functional groups.
Ethyl 4-(Dimethylamino)Benzoate
- Structure: Lacks the thiadiazole-carboxamide moiety; instead, it has a dimethylamino group at the para position.
- Reactivity and Applications: Demonstrated superior reactivity in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving higher degrees of conversion (DC) in polymerization reactions. Its physical properties (e.g., flexural strength) were also significantly better, attributed to its electron-donating dimethylamino group enhancing radical generation efficiency .
- Key Difference : The absence of a thiadiazole ring reduces steric hindrance and alters electronic properties, making it more reactive in photopolymerization but less structurally complex.
Ethyl 4-{[(4-Formyl-2-Methoxyphenoxy)Acetyl]Amino}Benzoate
- Structure: Contains a phenoxyacetyl group with a formyl substituent, differing from the thiadiazole-carboxamide in the target compound.
- Applications : Primarily used in synthetic intermediates (e.g., agrochemicals or pharmaceuticals) due to its reactive aldehyde group .
- Key Difference : The formyl group introduces electrophilic reactivity, enabling Schiff base formation, whereas the thiadiazole in the target compound may participate in hydrogen bonding or π-π interactions.
Ethyl 4-[(4-Methylquinolin-2-yl)Amino]Benzoate
- Structure: Features a quinoline-amino substituent instead of a thiadiazole-carboxamide.
- Applications: Likely explored for antimicrobial or anticancer activity due to the quinoline moiety, a common pharmacophore in drug discovery .
Ethyl 4-{[1-(4-Chlorophenyl)-5-Oxopyrrolidine-3-Carbonyl]Amino}Benzoate
- Structure: Incorporates a pyrrolidinone-carboxamide group instead of thiadiazole.
- Applications: Possibly investigated for CNS activity, as pyrrolidinone derivatives are common in neuroactive compounds .
- Key Difference: The pyrrolidinone ring introduces conformational flexibility and hydrogen-bonding capacity distinct from the rigid thiadiazole core.
Comparative Data Table
Research Findings and Implications
- Steric Considerations: The thiadiazole’s compact structure may reduce steric hindrance compared to bulkier groups like quinoline, improving bioavailability in biological systems.
- Synthetic Versatility : Unlike formyl-containing analogs (e.g., ), the target compound’s thiadiazole core offers fewer sites for derivatization but greater stability under acidic/basic conditions.
Biological Activity
Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1190288-96-0
- Molecular Formula : C17H20N4O4S
- Molar Mass : 376.43 g/mol
Antimicrobial Properties
The biological activity of thiadiazole derivatives has been extensively studied, particularly their antimicrobial effects. This compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
-
Antibacterial Activity :
- Thiadiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the thiadiazole ring can enhance antibacterial potency.
- For instance, compounds with halogen substitutions on the phenyl moiety demonstrated increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
-
Antifungal Activity :
- Research indicates that certain thiadiazole derivatives exhibit antifungal activity against fungi like Candida albicans and Aspergillus niger. The presence of oxygenated substituents on the phenyl ring has been linked to improved antifungal efficacy .
- In one study, derivatives similar to this compound showed inhibition rates between 58% and 66% against A. niger .
The mechanism through which thiadiazole derivatives exert their biological effects often involves interference with microbial cell wall synthesis or disruption of metabolic pathways. For example:
- The presence of the thiadiazole ring may inhibit key enzymes involved in bacterial cell wall biosynthesis.
- The compound may also interact with DNA or RNA synthesis pathways, leading to microbial cell death.
Study 1: Antimicrobial Efficacy
A study by Pintilie et al. evaluated a series of 1,3,4-thiadiazole derivatives against various bacterial strains. The results indicated that compounds with specific substitutions exhibited strong antibacterial activity against Bacillus anthracis and Bacillus cereus, with some derivatives showing a minimum inhibitory concentration (MIC) as low as 62.5 μg/mL .
Study 2: Structure-Activity Relationship
Research focusing on structure-activity relationships (SAR) of thiadiazole derivatives highlighted that the introduction of different substituents significantly influenced their biological activity. For example:
- Substituted phenyl groups enhanced antibacterial activity.
- Oxygenated substituents were found to improve antifungal properties .
Data Summary Table
| Activity Type | Microorganism | Inhibition Rate (%) | MIC (μg/mL) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate | 62.5 |
| Antibacterial | Escherichia coli | Moderate | Not specified |
| Antifungal | Candida albicans | 58 - 66 | Not specified |
| Antifungal | Aspergillus niger | Moderate | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
